2-methoxy-3-nitroDibenzofuran
Description
Significance of Dibenzofuran (B1670420) Scaffolds in Contemporary Chemical Research
The dibenzofuran scaffold, a tricyclic aromatic ether consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, is a privileged motif in contemporary chemical research. nih.gov These rigid, planar structures serve as the backbone for a multitude of natural products and synthetic molecules with significant biological activities. researchgate.net In the field of medicinal chemistry, dibenzofuran derivatives are actively investigated and have been developed into commercial drugs for various human diseases and plant infections. researchgate.net
The biological applications of these scaffolds are diverse, encompassing roles as anti-cancer, anti-bacterial, anti-fungal, anti-inflammatory, and anti-malarial agents. nih.govresearchgate.net For instance, certain dibenzofuran-based compounds have been identified as potent inhibitors of human protein kinase CK2, a promising target for cancer therapy. umn.edu Beyond medicine, the unique electronic and structural properties of dibenzofurans make them valuable in materials science, where they are explored for use in organic light-emitting diodes (OLEDs) and as heat transfer agents due to their thermal stability. nih.govresearchgate.net The versatility of the dibenzofuran core allows for a wide range of chemical modifications, enabling chemists to fine-tune its properties for specific applications.
Overview of Nitrodibenzofuran Chromophores and Their Functional Roles
The introduction of a nitro (-NO₂) group onto the dibenzofuran scaffold gives rise to nitrodibenzofuran (NDBF) chromophores, a class of compounds that has garnered significant attention for its photochemical properties. smolecule.cominstras.com A chromophore is the part of a molecule responsible for its color and its absorption of light. NDBF and its derivatives are primarily utilized as highly efficient photocleavable protecting groups, often referred to as "photocages".
This "caging" technology allows a biologically active molecule to be temporarily masked and rendered inert. The active molecule can then be released with high spatial and temporal precision by irradiation with light, typically in the UV or near-infrared spectrum, without the need for chemical reagents that could be toxic to living systems. scispace.com
The NDBF chromophore has proven to be a significant improvement over earlier photocaging groups, such as those based on ortho-nitrobenzyl chemistry. instras.comacs.org Research has shown that NDBF derivatives can be photolyzed with remarkable efficiency. For example, one NDBF derivative exhibited a quantum yield of photolysis of 0.7 and a high extinction coefficient of 18,400 M⁻¹ cm⁻¹, making it 16 to 160 times more efficient than many widely used caged compounds. instras.comumn.edu This high efficiency is crucial for biological experiments, as it reduces the required light intensity and exposure time, minimizing potential photodamage to living cells. acs.org A key application is the caging of thiols, particularly in cysteine-containing peptides, for studying biological processes. acs.org Furthermore, NDBF's sensitivity to two-photon excitation using near-infrared light allows for deeper tissue penetration and lower phototoxicity, making it a promising tool for in vivo studies. umn.edu
Academic Research Focus on 2-methoxy-3-nitroDibenzofuran and Related Derivatives
While direct and extensive research focused exclusively on the this compound isomer is limited in publicly accessible literature, significant academic work has been conducted on closely related methoxy-substituted nitrodibenzofuran derivatives. This research highlights the importance of substituent positioning on the dibenzofuran core to modulate its photochemical properties.
A prominent example is the development of a 7-methoxy-3-nitrodibenzofuran core for use as an improved photocage. nih.gov Researchers developed an efficient synthetic route to create a cysteine building block for solid-phase peptide synthesis (SPPS) incorporating this moiety. nih.govnih.gov The key alcohol intermediate in this synthesis is 1-(7-methoxy-3-nitrodibenzo[b,d]furan-2-yl)ethan-1-ol . nih.gov
The introduction of the methoxy (B1213986) group at the 7-position was strategically chosen to enhance the photophysical properties of the NDBF chromophore. nih.govresearchgate.net This modification results in a desirable shift of the maximum absorbance wavelength (λₘₐₓ) to a longer, less damaging wavelength. nih.gov
| Protected Cysteine Derivative | λₘₐₓ (nm) | Extinction Coefficient (ε) at λₘₐₓ (M⁻¹cm⁻¹) | Two-Photon Action Cross-Section (δᵤ) (GM) |
|---|---|---|---|
| Fmoc-Cys(NDBF)-OH | 320 | Varies (less than MeO-NDBF) | ~0.6 |
| Fmoc-Cys(MeO-NDBF)-OH | 355 | Highest among tested | 0.71 – 1.4 |
Data sourced from references nih.govumn.edu. Note: NDBF refers to the parent nitrodibenzofuran cage, while MeO-NDBF refers to the 7-methoxy-3-nitro substituted version. GM = Goeppert-Mayer units.
The data demonstrates that the methoxy substitution shifts the absorbance maximum from 320 nm to 355 nm and significantly improves the two-photon action cross-section, enhancing its efficiency for two-photon uncaging applications. nih.gov This makes the 7-methoxy-3-nitrodibenzofuran derivative particularly useful for advanced biological experiments requiring precise control. nih.gov
The existence of other isomers, such as 2-methoxy-4-nitrodibenzo[b,d]furan , is also noted in chemical literature, with potential applications in materials science and as a lead compound in drug discovery due to its potential antimicrobial properties. smolecule.com Furthermore, the synthesis of compounds like N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide implies the existence and utility of the 2-methoxy-3-aminodibenzofuran precursor, suggesting that this compound is a viable, albeit less documented, synthetic target.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-nitrodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-17-13-6-9-8-4-2-3-5-11(8)18-12(9)7-10(13)14(15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNDYZFHWAIWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 3 Nitrodibenzofuran and Analogues
Retrosynthetic Analysis of the 2-methoxy-3-nitroDibenzofuran Core
Retrosynthetic analysis of the dibenzofuran (B1670420) framework reveals two primary strategies for disconnecting the molecule into simpler precursors. researchgate.netresearchgate.net These approaches focus on the formation of either a key carbon-carbon (C-C) bond or a carbon-oxygen (C-O) bond in the final cyclization step to form the central furan (B31954) ring.
Pathway A: Intramolecular C-C Bond Formation. This strategy involves the disconnection of the C4a-C5a bond of the dibenzofuran. This leads to a diaryl ether precursor, which already contains the two aromatic rings linked by an oxygen atom. The final step is an intramolecular aryl-aryl coupling to form the dibenzofuran. researchgate.net For this compound, this would mean synthesizing a precursor like 2-(2-halophenoxy)anisole bearing a nitro group, which then undergoes cyclization.
Pathway B: Intramolecular C-O Bond Formation. This alternative approach disconnects the C-O bond of the furan ring. researchgate.net This retrosynthetic step leads to a 2-arylphenol intermediate (a biphenyl (B1667301) derivative with a hydroxyl group at the 2-position). The synthesis then requires the formation of this biphenyl intermediate, followed by an intramolecular etherification to close the furan ring.
The choice between these pathways often depends on the availability of starting materials and the desired substitution pattern on the final dibenzofuran product.
Precursor Design and Selection for Regioselective Functionalization
The design of precursors is critical for achieving the specific substitution pattern of this compound. The regiochemical outcome of the synthesis is dictated by the placement of substituents on the starting aromatic rings.
A general route was developed to facilitate the synthesis of substituted dibenzofurans, including a methoxy-nitrodibenzofuran analogue. nih.gov This approach begins with precursors where the desired substituents are already in place to control the regioselectivity. For instance, the synthesis of a 7-methoxy-3-nitrodibenzofuran derivative starts with 2-bromo-5-methoxyphenol (B1282781) and 4-fluoro-2-nitrobenzaldehyde (B1294362). nih.govsci-hub.se The reaction between these two precursors forms a diaryl ether. In this intermediate, the methoxy (B1213986) and nitro groups are positioned on separate rings in a way that, upon cyclization via palladium-catalyzed aryl coupling, they end up in the desired positions on the dibenzofuran core. nih.gov
The electronic properties of substituents play a significant role. In Suzuki-Miyaura cross-coupling reactions to form biphenyl precursors, electron-withdrawing groups on the o-bromophenol starting material can lead to lower yields, while electron-donating groups often result in better yields. The careful selection of precursors with appropriate halogen placements and functional groups is therefore essential for directing the cyclization and ensuring the formation of the correct isomer. mdpi.com
Targeted Synthesis Routes
Palladium catalysis is a cornerstone for the synthesis of dibenzofurans, enabling key bond-forming reactions with high efficiency and selectivity. ekb.eg These methods can be broadly categorized based on the specific bond being formed in the palladium-catalyzed step.
One of the main strategies for constructing the dibenzofuran skeleton is the intramolecular O-arylation of 2-arylphenols. This method involves a palladium(II)-catalyzed oxidative C-H activation and subsequent C-O bond formation. researchgate.net The reaction typically uses an oxidant, such as air, to facilitate the catalytic cycle. researchgate.net This approach is advantageous as it forms the heterocyclic ring from a readily accessible biphenyl precursor. The process is generally tolerant of various functional groups on the aromatic rings. researchgate.net
Table 1: Conditions for Pd-Catalyzed Intramolecular C-O Bond Formation
| Precursor Type | Catalyst System | Solvent | Key Features | Reference |
|---|---|---|---|---|
| 2-Arylphenols | Pd(II) with peroxybenzoate | Not specified | Intramolecular C-H activation/C-O bond formation. | researchgate.net |
| 2-Arylphenols | Pd(0)/Pd(II) | Not specified | Uses air as the oxidant; C-O reductive elimination is the turnover-limiting step. | researchgate.net |
| 2'-Halo-arylphenols | Pd catalyst | Not specified | Intramolecular etherification via cyclization of a pre-formed biphenyl. |
Cross-coupling reactions are fundamental to building the necessary precursors for dibenzofuran synthesis. These reactions can be used to form the C-C or C-O bond of the diaryl ether or 2-arylphenol intermediate, which then undergoes cyclization.
A powerful one-pot procedure involves a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNAr). ljmu.ac.uknih.gov This method efficiently couples fluoroarenes with 2-bromophenyl acetates to assemble a diverse range of dibenzofurans. researchgate.net
Another widely used method is the Suzuki-Miyaura cross-coupling, which can be employed to synthesize substituted 2'-chloro-[1,1'-biphenyl]-2-ol intermediates from 2-chlorophenylboronic acid and substituted o-bromophenols. These biphenylphenols can then be cyclized to form the dibenzofuran ring. acs.org
A specific synthesis for a methoxy-nitrodibenzofuran derivative involves an initial SNAr reaction between 2-bromo-5-methoxyphenol and 4-fluoro-2-nitrobenzaldehyde to form a diaryl ether. nih.govsci-hub.se This ether is then subjected to a palladium-catalyzed intramolecular aryl coupling to construct the dibenzofuran core. nih.gov
Table 2: Examples of Cross-Coupling Strategies for Dibenzofuran Synthesis
| Reaction Sequence | Key Reagents | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Lithiation/Zincation/Negishi Coupling/SNAr | Fluoroarenes, 2-bromophenyl acetates, LDA, ZnCl2 | Pd(dba)2, SPhos, KOtBu | Substituted dibenzofurans | ljmu.ac.uknih.govresearchgate.net |
| Suzuki-Miyaura Coupling/Cyclization | o-Bromophenols, Arylboronic acids | Pd(OAc)2, PPh3 | Substituted 2-arylphenols for cyclization | |
| SNAr/Intramolecular Aryl Coupling | 2-Bromo-5-methoxyphenol, 4-Fluoro-2-nitrobenzaldehyde | Pd catalyst for cyclization | Methoxy-nitrodibenzofuran derivatives | nih.govsci-hub.se |
To improve the efficiency and environmental footprint of dibenzofuran synthesis, ligand-free palladium-catalyzed methods have been developed. These reactions avoid the use of often expensive and air-sensitive phosphine (B1218219) ligands.
An efficient one-pot synthesis of dibenzofurans has been described that involves an SNAr reaction of aryl halides and ortho-bromophenols, followed by a ligand-free palladium-catalyzed intramolecular aryl-aryl cross-coupling cyclization. researchgate.net This reaction is effectively promoted by microwave irradiation, which can significantly shorten reaction times. researchgate.net
Table 3: Ligand-Free Palladium-Catalyzed Routes to Dibenzofurans
| Method | Precursor | Catalyst/Base | Conditions | Key Advantage | Reference |
|---|---|---|---|---|---|
| One-pot SNAr/Cross-Coupling | Aryl halides, o-Bromophenols | Pd catalyst, K2CO3 | Microwave irradiation | One-pot, ligand-free, rapid | researchgate.net |
| Intramolecular Cyclization | o-Iododiaryl ethers | Pd/C | Not specified | Reusable catalyst, ligand-free | organic-chemistry.org |
| Intramolecular Cyclization | Diaryl ethers | Pd(OAc)2 | Refluxing ethanol | Ligand-free, base-free | ekb.egorganic-chemistry.org |
Cross-Coupling Reactions of Substituted Arenes and Phenols
One-Pot Multicomponent Domino Reactions for Functionalized Dibenzofurans
One-pot multicomponent domino reactions represent an efficient and atom-economical approach to complex molecules from simple starting materials, minimizing waste and purification steps. google.com While a specific one-pot multicomponent domino reaction for the direct synthesis of this compound is not extensively documented, several methodologies for functionalized dibenzofurans have been reported that could be adapted for this purpose. acs.orgresearchgate.netresearchgate.netorganic-chemistry.orgbeilstein-journals.orgfrontiersin.org
These reactions often involve a cascade of bond-forming events, combining functionalities in a single synthetic operation. organic-chemistry.org For instance, a two-stage domino strategy has been developed for the synthesis of tetracyclic dibenzofuran derivatives starting from propargyl ethers of 2-halo phenol (B47542) derivatives. acs.orgfigshare.com This process involves a palladium-catalyzed domino intramolecular carbopalladation/Suzuki coupling, followed by an iron(III)-catalyzed cycloisomerization and aromatization. acs.orgfigshare.com
Another approach involves the reaction of 2-nitrobenzofurans with alkylidene malononitriles under metal-free conditions to assemble a variety of highly functionalized dibenzofurans. researchgate.net Furthermore, a one-pot, three-component condensation between 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, and acetylenic esters has been reported for the synthesis of novel benzo[a]pyrano[2,3-c]phenazine derivatives, showcasing the versatility of multicomponent reactions in building complex heterocyclic systems. researchgate.net
A streamlined one-pot procedure for the synthesis of benzofuropyridines and dibenzofurans has also been developed, which consists of a four-step sequence: directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution. semanticscholar.org This method allows for the facile assembly of a diverse set of fused benzofuro heterocycles from readily available starting materials. semanticscholar.org Although not directly applied to this compound, these domino and multicomponent strategies highlight the potential for developing a convergent synthesis for this specific target.
| Reaction Type | Starting Materials | Key Features | Potential Application |
| Two-stage domino reaction | Propargyl ethers of 2-halo phenols | Pd-catalyzed carbopalladation/Suzuki coupling, Fe-catalyzed cycloisomerization | Synthesis of polycyclic dibenzofuran core |
| Benzannulation | 2-Nitrobenzofurans, alkylidene malononitriles | Metal-free, facile assembly of functionalized dibenzofurans | Introduction of substituents on the dibenzofuran ring |
| Four-step one-pot procedure | Fluoropyridines/fluoroarenes, 2-bromophenyl acetates | Directed ortho-lithiation, Negishi cross-coupling, SNAr | Assembly of the dibenzofuran scaffold |
Photoinduced Synthesis Techniques
Photoinduced reactions offer a powerful tool for the synthesis of dibenzofurans, often proceeding under mild conditions and allowing for unique bond formations through radical pathways. rsc.org
Electron Transfer (eT) Reactions
Electron transfer (eT) reactions are a key mechanism in the photoinduced synthesis of substituted dibenzofurans. These reactions can be initiated by photoinduced electron transfer (PET), where a photocatalyst, upon absorbing light, becomes a potent single-electron oxidant or reductant.
One strategy involves the photostimulated intramolecular cyclization of o-arylphenols. This can be a three-step process involving bromination of o-arylphenols, Suzuki-Miyaura cross-coupling, and subsequent photoinduced cyclization. Alternatively, a metal-free, one-pot methodology involves the bimolecular coupling of p-substituted phenols and 2-bromo-1-iodo-4-R-benzene under SRN1 conditions. The formation of the new C-O bond is proposed to occur through eT reactions involving radical and radical anion intermediates.
Radical Pathway Cyclizations
Radical cyclization reactions provide an effective means to construct the furan ring of the dibenzofuran system. The SRN1 (substitution nucleophilic radical) reaction has proven to be a valuable tool for the synthesis of heterocycles, including dibenzofurans. This pathway involves a radical-chain mechanism and has been applied to the intramolecular cyclization to form a C-O bond.
Functional Group Interconversions on the Dibenzofuran Framework
The introduction of specific substituents, such as nitro and methoxy groups, onto a pre-existing dibenzofuran core is a common strategy to access target molecules like this compound.
Introduction of Nitro Substituents
The nitration of dibenzofuran and its derivatives is a standard electrophilic aromatic substitution. The reaction conditions, including the nitrating agent and temperature, are crucial for controlling the regioselectivity of the reaction. numberanalytics.comnumberanalytics.com Nitration of unsubstituted dibenzofuran typically yields a mixture of 3- and 2-nitrodibenzofurans. psu.edu
For substituted dibenzofurans, the existing substituents direct the position of the incoming nitro group. In the case of 2-methoxydibenzofuran (B1266467), the methoxy group is an activating, ortho-, para-director. Therefore, nitration of 2-methoxydibenzofuran would be expected to yield a mixture of products, with substitution occurring at positions ortho and para to the methoxy group. A synthesis of N-(2-methoxydibenzofuran-3-yl) acetamide (B32628) derivatives starts from the nitration of dibenzofuran, followed by reduction and methylation to yield 2-methoxydibenzofuran-3-amine, implying a 3-nitro-2-methoxydibenzofuran intermediate is accessible.
A specific synthesis of a methoxy-substituted nitrodibenzofuran derivative involved the treatment of 2-bromo-5-methoxyphenol with 4-fluoro-2-nitrobenzaldehyde to form a diaryl ether, which then underwent a palladium-catalyzed intramolecular aryl coupling to form the dibenzofuran ring. nih.govnih.govacs.orgsci-hub.seumn.edu This multi-step approach builds the substituted dibenzofuran core with the nitro and methoxy groups already in place on the precursors.
| Substrate | Nitrating Agent | Conditions | Major Product(s) |
| Dibenzofuran | NaNO2, CF3CO2H, H2O | Mild, TM-free | 3-Nitrodibenzofuran (B1219392) and 2-nitrodibenzofuran (B152082) mixture |
| 2-Aminobiphenyl-2-ols | NaNO2, TFA, H2O | Mild, one-pot | 4-Nitrodibenzofurans |
Methods for Methoxy Group Incorporation
The introduction of a methoxy group onto the dibenzofuran skeleton can be achieved through various methods, including nucleophilic aromatic substitution or by using methoxy-substituted starting materials in the construction of the dibenzofuran ring.
One reported method for the synthesis of methoxy dibenzofurans involves the reaction of a bromo-substituted dibenzofuran with sodium methoxide (B1231860) in the presence of a copper(I) bromide catalyst. tandfonline.com For example, 2-bromodibenzofuran can be converted to 2-methoxydibenzofuran using this methodology. tandfonline.com
Alternatively, methoxy-substituted phenols can be used as precursors in cyclization reactions to form the dibenzofuran ring, thereby incorporating the methoxy group from the outset. A synthesis of key methoxydibenzofurans in high yield has been reported, which likely involves such a strategy. researchgate.net
| Method | Reagents | Substrate | Product |
| Nucleophilic Substitution | NaOMe, CuBr | 2-Bromodibenzofuran | 2-Methoxydibenzofuran |
| Cyclization of Precursors | Various | Methoxy-substituted phenols/biphenyls | Methoxy-substituted dibenzofurans |
Reaction Mechanisms and Photochemical Behavior of Nitrodibenzofuran Derivatives
Elucidation of Intramolecular Cyclization Mechanisms
The photochemical release mechanism of nitrodibenzofuran (NDBF) derivatives is analogous to the well-established photochemistry of o-nitrobenzyl (oNB) compounds. instras.comresearchgate.net The process is initiated by photoexcitation, which triggers a Norrish type II photoreaction. researchgate.netrsc.org This involves an intramolecular hydrogen atom transfer from the benzylic position to the excited nitro group, resulting in the formation of a transient aci-nitro intermediate. rsc.orgacs.org
This aci-nitro species subsequently undergoes an irreversible intramolecular cyclization, yielding a heterocyclic intermediate, a derivative of 1,3-dihydrobenz[c]isoxazol-1-ol. rsc.orgacs.org The final step involves the ring-opening of this cyclic intermediate to a hemiacetal, which then hydrolyzes to release the protected molecule (the "uncaged" substrate) and a nitroso-dibenzofuran byproduct. acs.org This efficient and irreversible cascade is fundamental to the utility of NDBF as a photoremovable protecting group. rsc.org
Photophysical Properties and Photoreactivity
The efficacy of a photoremovable protecting group is determined by its photophysical properties, including its absorption spectrum, molar extinction coefficient (ε), and quantum yield (Φ) of photolysis. NDBF derivatives exhibit exceptional characteristics in both one-photon and two-photon absorption processes.
Nitrodibenzofuran-based caging groups are characterized by strong absorption in the UV-A region and high quantum yields. For instance, an NDBF-caged EGTA derivative (NDBF-EGTA) displays a molar extinction coefficient (ε) of 18,400 M⁻¹ cm⁻¹ at its absorption maximum (λmax) of 330 nm and a remarkable quantum yield of photolysis of 0.7. instras.comnih.gov This results in an exceptionally high photochemical efficiency (εΦ), making it 16 to 160 times more efficient than most commonly used caged compounds. instras.comnih.gov Laser flash photolysis experiments have measured the rate of Ca²⁺ release from NDBF-EGTA:Ca²⁺ to be very rapid, at 20,000 s⁻¹. instras.comnih.gov
When NDBF is used to cage thiols in peptides, the measured quantum yield can be slightly lower. For an NDBF-caged cysteine peptide, a quantum yield of 0.2 was reported. acs.org This reduction may be attributed to the absorption of light by other chromophoric components of the peptide, such as fluorescent labels. acs.org Despite this, the high molar absorptivity of the NDBF group ensures a very short uncaging half-life of just 25 seconds under standard photolysis conditions. acs.org
The introduction of a methoxy (B1213986) substituent onto the NDBF scaffold, as in 2-methoxy-3-nitrodibenzofuran, significantly enhances its two-photon properties. A methoxy-substituted NDBF (MeO-NDBF) protecting group used for cysteine caging demonstrated a notably improved two-photon action cross-section, with values in the range of 0.71–1.4 GM. nih.govsci-hub.se This enhancement leads to a more efficient release; a peptide containing a MeO-NDBF-caged cysteine uncaged at a rate 3.6 times greater than its counterpart with the parent NDBF group under identical two-photon irradiation conditions. nih.gov
| Protected Molecule | λmax (nm) | ε (λmax) (M-1cm-1) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δu) (GM) | Reference |
|---|---|---|---|---|---|
| NDBF-EGTA | 330 | 18,400 | 0.70 | ~0.6 | instras.comnih.gov |
| NDBF-Cysteine Peptide | 325 | N/A | 0.20 | 0.13 (at 800 nm) | acs.org |
| MeO-NDBF-Cysteine | 355 | 19,300 | 0.17 | 0.71-1.4 (at 800 nm) | nih.govsci-hub.se |
The electronic properties of substituents on the aromatic core profoundly affect the photoreactivity and absorption characteristics of the protecting group. The addition of electron-donating groups, such as a methoxy group, typically induces a bathochromic (red) shift in the absorption maximum. nih.govscience.gov In the case of NDBF, introducing a methoxy substituent shifts the λmax from approximately 320-330 nm to 355 nm. nih.govsci-hub.se
While such modifications in other systems like o-nitroveratryl can lead to a decrease in the uncaging quantum yield, MeO-NDBF derivatives maintain excellent cleavage efficiency. nih.govd-nb.info The combination of an electron-donating methoxy group with the electron-withdrawing nitro group creates an intramolecular "push-pull" system. umn.edu This electronic arrangement is known to enhance the two-photon absorption cross-section, contributing to the superior performance of MeO-NDBF derivatives in two-photon uncaging experiments. umn.edu Studies on 7-methoxy-substituted nitrodibenzofuranmethyl thioethers specifically confirm excellent cleavage efficiency when irradiated at 350 nm. d-nb.inforesearchgate.net
To appreciate the advantages of the NDBF framework, it is useful to compare it with other PPGs. Coumarin-based protecting groups, such as brominated hydroxycoumarin (Bhc), have been employed for thiol caging. acs.orgnih.gov However, a significant drawback of Bhc is its propensity to undergo an undesirable photoisomerization upon irradiation. acs.orgnih.gov This side reaction, which involves a photoinduced 1,3-shift of the sulfur atom, leads to the formation of a stable thioether, a dead-end product that does not release the desired free thiol. acs.org
The NDBF protecting group was specifically developed to overcome this critical limitation. acs.orgnih.govacs.org Research has consistently shown that NDBF-caged thiols undergo clean and efficient photocleavage, yielding the free thiol with minimal byproduct formation and circumventing the photoisomerization pathway that plagues coumarin-based PPGs. acs.orgnih.gov
Influence of Methoxy and Nitro Substituents on Photoreactivity and Absorption Maxima
Chemical Reactivity in Solution and Solid Phase
A key requirement for any protecting group intended for peptide synthesis is its stability under the various conditions of the synthetic process. NDBF derivatives have demonstrated excellent stability, making them highly compatible with standard solid-phase peptide synthesis (SPPS). acs.orgnih.gov
The NDBF moiety is robust enough to withstand the conditions of Fmoc/HCTU-based peptide synthesis, including repeated treatments with piperidine (B6355638) for Fmoc-group removal and the action of coupling reagents. acs.orgrsc.org This has enabled the straightforward synthesis of building blocks like Fmoc-Cys(NDBF)-OH and Fmoc-Cys(MeO-NDBF)-OH, which can be incorporated directly into peptide sequences using automated synthesizers. acs.orgnih.govnih.gov
In solution, NDBF-caged compounds are stable in the dark; NDBF-EGTA, for example, is stable for years when stored as a frozen solution. instras.comrsc.org Their primary reactivity in solution is the desired light-induced cleavage. The synthesis of these compounds involves reactions such as the alkylation of a cysteine methyl ester with NDBF-Br and the subsequent hydrolysis of the ester with trimethyltin (B158744) hydroxide, further attesting to the chemical stability of the NDBF core under specific synthetic transformations. acs.org
Reactivity of the Nitro Group
The nitro group is central to the functionality of nitrodibenzofuran (NDBF) derivatives, primarily serving as a highly efficient photochemically active moiety. This class of compounds has gained prominence as photocleavable protecting groups, or "photocages," which allow for the light-induced release of biologically active molecules with high spatiotemporal precision. iris-biotech.de
The fundamental mechanism involves the temporary masking of a functional group on a target molecule by the NDBF derivative. iris-biotech.de Upon irradiation with light, typically UV or near-infrared for two-photon excitation, the nitro group facilitates a clean and efficient photochemical reaction that cleaves the bond holding the "caged" molecule, releasing it in its active form. iris-biotech.deresearchgate.net This process proceeds without the need for chemical reagents that could otherwise disrupt a biological system. nih.gov
The general mechanism for this photo-uncaging involves the photoexcitation of the nitroaromatic system to an excited triplet state. This excited state induces the heterolytic cleavage of the benzylic C-O or C-S bond, liberating the protected species, such as a thiol or nucleotide. nih.gov Research on 3-nitrodibenzofuran (B1219392) has identified a triplet-state intermediate with an energy of 71.2 kcal/mol. The NDBF chromophore is notably efficient, with photolysis rates reported to be 16 to 160 times higher than those of traditional nitrobenzyl-based photocages. iris-biotech.de
The introduction of a methoxy substituent onto the nitrodibenzofuran ring modulates its photochemical properties. In studies on a related isomer, 7-methoxy-3-nitrodibenzofuran, the methoxy group was found to shift the absorption maximum to a longer wavelength (from 320 nm for NDBF to 355 nm for MeO-NDBF). nih.gov While such substitutions in other photocage systems, like nitrobenzyl groups, often lead to a decreased quantum yield, the MeO-NDBF derivative maintains a high efficiency. nih.govsci-hub.se UV irradiation of MeO-NDBF-protected peptides results in deprotection at rates comparable to the parent NDBF group and are significantly faster (up to 25-fold) than nitroveratryl (NV)-protected peptides. sci-hub.se Furthermore, the methoxy group enhances the two-photon (TP) action cross-section, a measure of efficiency for two-photon absorption, making these derivatives particularly suitable for applications in living cells and tissues. sci-hub.seacs.orgacs.org
Beyond its photochemical role, the nitro group can undergo chemical transformations. It is a strong electron-withdrawing group that influences the reactivity of the aromatic system. smolecule.com The nitro group can also be chemically reduced to an amino group, which provides a route to further functionalization and the synthesis of a wider range of dibenzofuran (B1670420) derivatives. smolecule.com
| Compound/Derivative | Property | Value | Reference |
|---|---|---|---|
| Nitrodibenzofuran (NDBF) | UV Photolysis Quantum Yield (Φ) | ~0.7 | instras.com |
| Extinction Coefficient (ε) at λmax | 18,400 M⁻¹ cm⁻¹ at 330 nm | instras.com | |
| Two-Photon Cross-Section (δ) | ~0.6 GM | researchgate.net | |
| Photolysis Rate vs. Nitrobenzyl Cages | 16–160 times more efficient | iris-biotech.de | |
| Methoxy-Nitrodibenzofuran (MeO-NDBF) | Absorption Maximum (λmax) | 355 nm | nih.gov |
| Two-Photon Action Cross-Section (δ) | 0.71–1.4 GM | sci-hub.seacs.org | |
| UV Deprotection Rate vs. NV-Caged Peptide | ~25-fold faster | sci-hub.se |
Aromatic Substitution Patterns
The synthesis and functionalization of dibenzofuran derivatives are governed by the principles of electrophilic aromatic substitution, with the existing substituents dictating the regioselectivity of incoming groups. For the parent dibenzofuran ring, the reactivity of the positions towards electrophilic substitution follows the order 3 > 2 > 1 > 4. psu.edu This is consistent with observations that direct nitration of dibenzofuran typically yields 3-nitrodibenzofuran as the major product. psu.edu
The synthesis of specifically substituted derivatives like this compound often requires multi-step strategies rather than direct substitution on the parent ring. For example, the synthesis of the related 7-methoxy-3-nitrodibenzofuran chromophore was achieved by starting with precursors already bearing the methoxy and nitro functionalities (2-bromo-5-methoxyphenol and 4-fluoro-2-nitrobenzaldehyde), which were then coupled and cyclized to form the dibenzofuran core. nih.gov This approach allows for precise control over the substitution pattern, circumventing the regioselectivity issues of direct electrophilic substitution on an already substituted dibenzofuran.
In the case of this compound, the methoxy group is a strong activating, ortho-, para-directing group, while the nitro group is a strong deactivating, meta-directing group. The positions ortho and para to the methoxy group (positions 1 and 3, and position 7 on the other ring) are activated, while the positions meta to the nitro group (positions 1 and 5) are the least deactivated by it. The combined effect of these groups makes further electrophilic substitution complex. The electron-withdrawing nitro group enhances the susceptibility of the ring to nucleophilic aromatic substitution under certain conditions. smolecule.com
Studies on the synthesis of 4-nitrodibenzofurans have demonstrated a one-pot method involving the nitration and cycloetherification of 2'-amino-biphenyl-2-ols, which provides access to isomers that are difficult to obtain through direct nitration. psu.edu This highlights the importance of building the ring from functionalized precursors to achieve specific substitution patterns.
Computational and Theoretical Investigations of 2 Methoxy 3 Nitrodibenzofuran
Quantum Chemical Calculations for Electronic Structure and Molecular Conformations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the electronic structure and stable molecular conformations of dibenzofuran (B1670420) derivatives. For functionalized dibenzofurans, methods like DFT at the B3LYP/6-31G* or B3LYP/6-311G** level are employed to perform full geometry optimizations to find the lowest energy structure. researchgate.netcolab.wstandfonline.com These calculations yield crucial parameters such as total energy, enthalpy, entropy, and free energy. colab.ws
The electronic structure of 2-methoxy-3-nitrodibenzofuran is characterized by the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂). This "push-pull" architecture, situated on the planar, conjugated dibenzofuran scaffold, significantly influences the molecule's properties. umn.edu The planarity of the dibenzofuran ring system is a key structural feature, though the rotational orientation of the methoxy group represents a conformational variable. Computational analysis of similar molecules, such as methoxy-substituted coumarins, has shown that the lowest energy conformers can be precisely determined, which is critical for accurate property prediction. rsc.org The position of these functional groups is paramount; isomerization can significantly affect properties like the dipole moment, while having a lesser effect on ionization energy or electron affinity. researchgate.net
During metabolic or degradation studies, the initial dioxygenolytic attack on monosubstituted dibenzofurans, including methoxy and nitro derivatives, preferentially occurs on the unsubstituted aromatic ring. This regioselectivity leads to the formation of specific intermediates, such as 2,2',3-trihydroxy-5'-nitrobiphenyl from 2-nitrodibenzofuran (B152082), the structures of which are elucidated through a combination of experimental analysis and theoretical modeling.
Molecular Orbital Theory Applications in Reaction Pathway Analysis
Molecular Orbital (MO) theory is instrumental in analyzing the reaction pathways of molecules like this compound. The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net The HOMO-LUMO energy gap is a key descriptor in quantitative structure-property relationship (QSPR) models for dibenzofurans, correlating with properties like water solubility and lipophilicity. worldscientific.com
In reactions involving furan (B31954) derivatives, computational methods such as Molecular Electron Density Theory (MEDT) are used to investigate complex mechanisms. For example, in the reaction between 2-methoxyfuran (B1219529) and a nitroalkene, calculations can distinguish between a concerted Diels-Alder pathway and a stepwise mechanism involving zwitterionic intermediates. nih.gov The analysis of transition states and intermediates reveals that the formation of such intermediates is often governed by local nucleophilic and electrophilic interactions. nih.gov
For this compound, the electron-donating methoxy group increases the energy of the HOMO, while the electron-withdrawing nitro group lowers the energy of the LUMO. This reduced HOMO-LUMO gap is characteristic of push-pull systems and is central to its reactivity and photophysical properties. umn.edu Analysis of orbital overlap values for electronic transitions can determine their character, indicating whether they are local excitations or have significant charge-transfer character. umn.edu In the case of nitrodibenzofuran derivatives, the electronic density shifts towards the nitro group during excitation, a key aspect of their function as photocages. umn.edu
Theoretical Predictions of Photophysical Parameters (e.g., Absorption Energies, Two-Photon Cross-Sections)
Theoretical methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the photophysical properties of complex organic molecules. acs.org For this compound, these calculations are crucial for understanding its use as a photoremovable protecting group, or "photocage."
The nitrodibenzofuran (NDBF) chromophore itself is noted for its high photolysis efficiency, with a quantum yield (Φ) of approximately 0.7 and a molar extinction coefficient (ε) of 18,400 M⁻¹ cm⁻¹. researchgate.net The introduction of an electron-donating methoxy group, creating a push-pull system, is a well-established strategy for enhancing photophysical properties. umn.edu This substitution causes a significant redshift (bathochromic shift) in the one-photon absorption (1PA) maximum. umn.edu For instance, adding a methoxy group to the NDBF system can shift the absorption maximum by as much as 40 nm. umn.edu A carboxyl- and dimethylamine-functionalized NDBF scaffold exhibited a bathochromic shift from a λmax of 315 nm to 445 nm. researchgate.net
A key feature of these molecules is their efficiency in two-photon absorption (2PA), a process that allows for excitation with lower-energy near-infrared (NIR) light, which is more penetrating and less damaging to biological tissues. umn.edu The addition of methoxy groups to the NDBF system increases the 2PA cross-section (δ). umn.edu A methoxy-substituted NDBF protecting group was reported to have a two-photon action cross-section between 0.71 and 1.4 GM (Göppert-Mayer units). nih.gov Theoretical models correlate this enhancement with the increased degree of charge separation in the excited state. umn.edu
| Parameter | Value | Compound Context | Source |
| Quantum Yield (Φ) | ~0.7 | NDBF derivative of EGTA | researchgate.net |
| Molar Extinction Coefficient (ε) | 18,400 M⁻¹ cm⁻¹ | NDBF derivative of EGTA | researchgate.net |
| Two-Photon Cross-Section (δ) | ~0.6 GM | NDBF-EGTA | researchgate.net |
| Two-Photon Action Cross-Section (δ) | 0.71 - 1.4 GM | Methoxy-Substituted NDBF | nih.gov |
| 1PA Redshift | ~40 nm | Addition of one methoxy group to NDBF | umn.edu |
Structure-Property Relationship Modeling for Functionalized Dibenzofurans
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and activities of chemicals based on their molecular structure. researchgate.net For classes of compounds like functionalized dibenzofurans, these models are particularly valuable for predicting environmental fate, toxicity, and other physicochemical properties without the need for extensive empirical testing. colab.wsworldscientific.com
The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors are quantitative representations of the molecular structure and can be derived from quantum chemical calculations. researchgate.networldscientific.com Common descriptors for dibenzofurans include:
Thermodynamic Parameters: Standard heat of formation, free energy. colab.ws
Electronic Parameters: Total energy (Eₜ), HOMO energy (Eʜᴏᴍᴏ), LUMO energy (Eʟᴜᴍᴏ), HOMO-LUMO energy gap, dipole moment. tandfonline.comworldscientific.com
Geometric/Topological Parameters: Electronic spatial extent (Rₑ), number and relative position of substituents. colab.wsworldscientific.com
Once calculated, these descriptors are used to build a mathematical model via statistical methods like Partial Least Squares (PLS) or Genetic Function Algorithm (GFA). researchgate.nettandfonline.comworldscientific.com For polychlorinated dibenzofurans (PCDFs), QSPR models have successfully predicted gas chromatographic retention indices with high precision (R² > 0.99). colab.ws Similarly, models for PCDD/Fs have been established to estimate water solubility and the n-octanol/water partition coefficient (log Kₒw) with high correlation coefficients (R² > 0.98). worldscientific.com These studies found that molecules with a smaller HOMO-LUMO gap tend to be less soluble in water and more lipophilic. worldscientific.com Such models could be readily applied to a series of methoxy-nitro substituted dibenzofurans to predict their properties.
| Model Type | Predicted Property | Key Descriptors Used | Statistical Method | Reported Accuracy (R²) | Source |
| QSPR | GC Retention Index | Thermodynamic parameters, substituent positions | N/A | 0.993 - 0.997 | colab.ws |
| QSPR | Water Solubility (-log Sₒw) | Eₜ, Eʟᴜᴍᴏ-Eʜᴏᴍᴏ, Rₑ | PLS | > 0.983 | worldscientific.com |
| QSAR | AhR Binding Affinity | Chemical reactivity, charge distribution, thermochemical descriptors | PLS | 0.827 | tandfonline.com |
| QSTR | Toxicity (1/EC₅₀) | DFT-derived descriptors | GFA | 0.963 | researchgate.net |
Computational Analysis of Reaction Energetics and Transition States
The computational analysis of reaction energetics provides deep insight into the feasibility and mechanism of chemical transformations. By calculating the potential energy surface for a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. The energy of these transition states determines the activation energy of a reaction step, which governs its rate.
For reactions involving related heterocyclic systems, such as 2-methoxyfuran, quantum chemical calculations have been used to map out the entire reaction pathway. nih.gov This includes locating all zwitterionic intermediates and the transition states for their formation and interconversion. For example, the activation energy for a specific bond rotation leading to a hetero-Diels-Alder adduct was calculated to be as low as 1.4 kcal/mol. nih.gov This level of detail allows researchers to rule out previously postulated mechanisms and identify the most probable reaction channels. nih.gov
Advanced Analytical Characterization Techniques for Substituted Dibenzofurans
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for confirming the covalent structure of a newly synthesized molecule. They probe how the molecule interacts with electromagnetic radiation, providing a fingerprint of its atomic arrangement and bonding.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy would be the primary tool for elucidating the structure of 2-methoxy-3-nitroDibenzofuran. By observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For this compound, a ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be critical for assigning each proton to its specific position on the dibenzofuran (B1670420) skeleton. A ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including those bearing the methoxy and nitro substituents. While general chemical shift ranges for protons on a nitrodibenzofuran ring are between δ 7.2–8.5 ppm, the precise values for the 2-methoxy-3-nitro isomer are not documented.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibration of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to display characteristic absorption bands. Key expected vibrations would include:
Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.
Asymmetric and symmetric NO₂ stretching: Strong bands characteristic of the nitro group, expected around 1550-1520 cm⁻¹ and 1350-1330 cm⁻¹, respectively. nih.gov
C-O-C stretching: Bands associated with the aryl ether linkage of the dibenzofuran core and the methoxy group.
Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.
Without experimental data, the exact wavenumbers for these vibrations in this compound cannot be provided.
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and can reveal structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise elemental composition of this compound. This technique can measure the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This allows for the unambiguous determination of the molecular formula (C₁₃H₉NO₄ for the target compound) by distinguishing it from other combinations of atoms that might have the same nominal mass. nih.gov
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A specific parent ion (such as the molecular ion of this compound) is selected, fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern provides valuable information about the molecule's structure and connectivity. For example, characteristic losses, such as the loss of the nitro group (NO₂) or the methoxy group (CH₃O), would be expected and would help to confirm the proposed structure. This technique is extensively used in the characterization of related nitrofuran compounds and their metabolites. nih.govbldpharm.com
Chromatographic Separations and Quantification
Chromatographic techniques are essential for purifying compounds and analyzing the purity of a sample. High-Performance Liquid Chromatography (HPLC) is the most common method used for non-volatile organic compounds like substituted dibenzofurans. nih.govscispace.com
For this compound, an HPLC method would be developed to separate it from any starting materials, byproducts, or isomers. A typical setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like formic acid. nih.gov The retention time under specific conditions would be a key characteristic for identifying the compound. When coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), HPLC can also be used for quantification. nih.govscispace.com
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile substituted dibenzofurans. researchgate.net Its application is crucial for assessing the purity of synthesized compounds and for real-time monitoring of chemical reactions.
In the context of this compound, HPLC is instrumental during its synthesis. For instance, in the synthesis of a methoxy-substituted nitrodibenzofuran (MeO-NDBF) for use as a photolabile protecting group in peptide synthesis, HPLC was used extensively. nih.govsci-hub.se Researchers utilized an Agilent 1100 series instrument equipped with a diode-array detector and C18 columns for purification. nih.gov The solvent system typically consists of a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA). nih.gov This setup allows for the effective separation of the desired product from starting materials, byproducts, and any potential isomers.
Furthermore, online HPLC reaction monitoring provides detailed, data-rich profiles of reaction progress. researchgate.net This allows for the precise control of reaction conditions to maximize yield and purity. researchgate.net For example, during the synthesis of peptides containing MeO-NDBF-protected cysteine, liquid chromatography-mass spectrometry (LC-MS) analysis was employed to monitor the reaction and minimize side reactions like epimerization. nih.govsci-hub.se
A typical HPLC method for the analysis of nitrodibenzofuran derivatives might involve the following parameters:
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., Agilent ZORBAX 300SB-C18) nih.gov |
| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA) nih.gov |
| Detection | Diode-Array Detector (DAD) or Mass Spectrometry (MS) nih.gov |
| Flow Rate | Dependent on column dimensions, typically 1-5 mL/min for analytical scale |
| Temperature | Often ambient, but can be controlled (e.g., 40°C) for improved reproducibility nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
For volatile and thermally stable substituted dibenzofurans, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying trace amounts of these compounds in various matrices.
While direct analysis of this compound by GC-MS might be possible, the analysis of related compounds like polychlorinated dibenzofurans (PCDFs) is well-established. researchgate.net These methods often involve high-resolution gas chromatography (HRGC) for superior separation of isomers. researchgate.net The principles of these methods can be adapted for the analysis of methoxy-nitro substituted dibenzofurans.
In some cases, derivatization may be necessary to increase the volatility of the analyte for GC-MS analysis. researchgate.net For instance, hydroxylated metabolites of dibenzofurans are often derivatized before GC-MS analysis.
A standard GC-MS method for analyzing dibenzofuran derivatives would typically include:
| Parameter | Condition |
|---|---|
| Column | High-resolution capillary column (e.g., Rxi-5 Sil MS) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Splitless or on-column for trace analysis |
| Temperature Program | A gradient temperature program to separate compounds with a wide range of boiling points |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) researchgate.net |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or High-Resolution Mass Spectrometry (HRMS) |
It is important to note that for some complex samples, GC-MS may have limitations in analyzing non-volatile fractions. mdpi.com
Multidimensional Chromatography (GC×GC, LC×GC) for Complex Mixture Analysis
When analyzing highly complex samples containing numerous isomers and structurally related compounds, one-dimensional chromatography may not provide sufficient resolution. chromatographyonline.com Multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC) and liquid chromatography-gas chromatography (LC-GC), offers significantly enhanced separation power and selectivity. researchgate.netlcms.cz
GC×GC, in particular, has proven to be a powerful technique for the analysis of complex mixtures like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). This technique utilizes two columns with different separation mechanisms (orthogonal chemistries) connected in series. chromatographyonline.com This results in a much higher peak capacity compared to single-column GC, allowing for the separation of co-eluting compounds. chromatographyonline.com The data from a GC×GC analysis is typically presented as a two-dimensional contour plot, where the x- and y-axes represent the retention times on the first and second dimension columns, respectively. chromatographyonline.com
LC-GC combines the strengths of liquid chromatography for sample fractionation based on polarity with the high-resolution separation of gas chromatography. lcms.cz This is particularly useful for analyzing complex samples where a pre-separation step can simplify the mixture before it is introduced into the GC system. lcms.cz
The application of these multidimensional techniques to the analysis of this compound and its related compounds in complex environmental or biological samples would provide a higher degree of confidence in identification and quantification.
Method Development for Isomer Differentiation and Coelution Identification
A significant challenge in the analysis of substituted dibenzofurans is the differentiation of isomers, which often have very similar physical and chemical properties. The development of specific analytical methods is crucial to distinguish between isomers, such as different positional isomers of methoxy-nitrodibenzofuran.
High-resolution gas chromatography (HRGC) is a well-established technique for the isomer-specific analysis of polychlorinated dibenzofurans and can be applied to other substituted dibenzofurans. researchgate.net The choice of the stationary phase of the GC column is critical for achieving the desired separation.
In addition to HRGC, multidimensional chromatography techniques like GC×GC are highly effective for resolving isomers that co-elute in a one-dimensional separation. The orthogonal separation mechanism of the two columns in a GC×GC system greatly enhances the ability to separate closely related compounds. chromatographyonline.com
Mass spectrometry plays a vital role in isomer differentiation. While isomers often produce similar mass spectra, careful examination of fragmentation patterns and the use of high-resolution mass spectrometry (HRMS) can provide distinguishing information. Tandem mass spectrometry (MS/MS) can further enhance selectivity by monitoring specific fragmentation transitions for each isomer.
Method development also involves optimizing sample preparation techniques to minimize interferences and selectively extract the target analytes. epa.gov This can include techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE). epa.gov
Time-Resolved Spectroscopic Techniques for Photoreaction Dynamics
Time-resolved spectroscopy is a powerful tool for studying the dynamic processes that occur in molecules after they absorb light. wikipedia.org These techniques are essential for understanding the photoreaction dynamics of substituted dibenzofurans, particularly those designed as photolabile protecting groups. sci-hub.seacs.org
In the context of methoxy-substituted nitrodibenzofurans used as "caging" groups, understanding the kinetics of their photolysis is crucial. nih.govsci-hub.se Time-resolved techniques, such as transient absorption and time-resolved infrared spectroscopy, can be used to probe the excited state dynamics of these molecules on timescales ranging from picoseconds to nanoseconds. frontiersin.org
These studies involve exciting the molecule with a short laser pulse (the "pump") and then monitoring the changes in its absorption or emission spectrum with a second, time-delayed pulse (the "probe"). wikipedia.org By varying the delay between the pump and probe pulses, it is possible to follow the evolution of the excited state and identify transient intermediates.
For example, research on a methoxy-substituted nitrodibenzofuran-based protecting group involved characterizing its photolysis kinetics using both UV and two-photon-mediated reactions. nih.govsci-hub.seacs.org Such studies provide valuable information on the efficiency and speed of the photorelease of the protected molecule. The use of femtosecond lasers allows for the investigation of extremely fast processes that occur on the order of 10⁻¹⁵ seconds. uni-wuerzburg.de
Environmental Occurrence and Biogeochemical Fate of Substituted Dibenzofurans
Environmental Distribution and Transport Mechanisms of Dibenzofuran (B1670420) Analogues
Dibenzofuran analogues, including methoxy- and nitro-substituted variants, are distributed throughout the environment primarily through atmospheric transport. who.inteuropa.eu Due to their low water solubility and volatility, these compounds tend to adsorb to particulate matter, which facilitates their long-range transport. who.int This atmospheric journey concludes with deposition into soil and aquatic sediments, which act as major environmental sinks. nih.govnih.gov
Once in soil or sediment, the distribution of dibenzofuran analogues is heavily influenced by their association with organic carbon content and particle size. nih.gov Their hydrophobic nature leads to strong binding with soil and sediment particles, limiting their mobility and bioavailability. who.intjst.go.jp While volatilization and leaching are generally not considered primary transport mechanisms, the movement of contaminated soil particles can contribute to their redistribution within terrestrial and aquatic systems. who.int Studies of various river catchments have confirmed the presence of substituted dibenzofurans in sediments, often linked to industrial and combustion-related sources. nih.govnih.gov
Degradation Pathways in Environmental Compartments
The environmental persistence of dibenzofurans is countered by both abiotic and biotic degradation pathways, which transform these compounds into various metabolites.
Abiotic degradation plays a crucial role in the transformation of dibenzofuran analogues.
Photolysis : The degradation of these compounds by sunlight, known as photolysis, is a significant environmental process. researchgate.netacs.org The rate and mechanism of photolysis are influenced by the specific substitution pattern on the dibenzofuran structure. csbsju.edu For chlorinated dibenzofurans, photolysis often proceeds via reductive dechlorination. researchgate.netcsbsju.edu However, cleavage of the carbon-oxygen ether bond is also a documented photodegradation pathway. acs.orgnih.gov The presence of organic solvents or natural sensitizers in water can enhance the rate of photolytic degradation. researchgate.netcsbsju.edu The addition of methoxy (B1213986) groups to a nitrated aromatic chromophore, as in 2-methoxy-3-nitrodibenzofuran, can shift the light absorbance to longer wavelengths, potentially influencing its environmental photolysis rate. nih.gov
Chemical Oxidation : In soil and water, dibenzofurans can be degraded by advanced oxidation processes involving highly reactive chemical species like hydroxyl radicals. anl.govacs.org These processes can be initiated by reagents such as Fenton's reagent (hydrogen peroxide and ferrous iron). anl.gov Furthermore, abiotic degradation can occur through reactions with naturally occurring reactive minerals in soil and sediment, such as iron sulfides (e.g., mackinawite) and iron oxides (e.g., magnetite). navy.milfrtr.gov These minerals can facilitate the transformation of organic contaminants without direct microbial involvement. frtr.gov
Microorganisms have evolved sophisticated enzymatic systems to break down complex aromatic compounds like substituted dibenzofurans.
The bacterial degradation of substituted dibenzofurans has been extensively studied, with organisms like Sphingomonas sp. strain HH69 serving as a model. nih.govosti.govresearchgate.net This strain can utilize some substituted dibenzofurans as a sole source of carbon and energy. nih.govosti.gov However, for compounds like 2-methoxydibenzofuran (B1266467) and nitrodibenzofurans (e.g., 2- and 3-nitrodibenzofuran), degradation occurs via co-oxidation, meaning the bacterium breaks them down while growing on another primary food source. nih.govresearchgate.netscience.gov Research shows that Sphingomonas sp. strain HH69 only grew on 2-methoxydibenzofuran after being specifically adapted to use a related metabolite, 5-methoxysalicylic acid. nih.govresearchgate.net
The key initial step in the bacterial breakdown of dibenzofuran and its analogues is the cleavage of the highly stable aryl ether bond. researchgate.nettandfonline.com This is accomplished by a specific class of enzymes called angular dioxygenases. tandfonline.com These enzymes exhibit remarkable regioselectivity, meaning they target a specific location on the molecule. The attack involves the insertion of both atoms of a molecular oxygen (O₂) across the angular position—specifically, the carbon atom attached to the ether oxygen and an adjacent carbon atom. researchgate.nettandfonline.comtandfonline.com
Studies on monosubstituted dibenzofurans, such as methoxy- and nitrodibenzofurans, by Sphingomonas sp. strain HH69 have revealed a significant preference for the dioxygenolytic attack to occur on the unsubstituted aromatic ring. acs.orgnih.govresearchgate.net This selective cleavage results in the formation of substituted trihydroxybiphenyls. nih.govresearchgate.net
The bacterial degradation of substituted dibenzofurans proceeds through a series of intermediate compounds (metabolites). The initial angular dioxygenation of the dibenzofuran nucleus creates an unstable hemiacetal that spontaneously rearomatizes, cleaving the ether bond and forming a trihydroxybiphenyl derivative. tandfonline.comosti.gov
In experiments with a mutant of Sphingomonas sp. strain HH69, specific metabolites from the degradation of methoxy- and nitrodibenzofurans were isolated and identified. nih.govosti.govresearchgate.net These findings confirm the metabolic pathway and the regioselectivity of the initial enzymatic attack. Further metabolism of these intermediates involves meta-cleavage of the aromatic ring, followed by the removal of the side chain, often leading to the accumulation of corresponding substituted salicylic (B10762653) acids in the culture medium. nih.govresearchgate.netresearchgate.net
Table 1: Identified Metabolites from the Bacterial Degradation of Substituted Dibenzofurans by Sphingomonas sp. strain HH69/II
This table details the primary intermediate products formed from the initial dioxygenolytic cleavage of various substituted dibenzofurans. Data sourced from Harms et al. (1995). nih.govosti.govresearchgate.net
| Starting Compound | Key Intermediate Metabolite |
| 2-Methoxydibenzofuran | 2,2',3-Trihydroxy-5'-methoxybiphenyl |
| 2-Nitrodibenzofuran (B152082) | 2,2',3-Trihydroxy-5'-nitrobiphenyl |
| 3-Nitrodibenzofuran (B1219392) | 2,2',3-Trihydroxy-4'-nitrobiphenyl |
| 3-Hydroxydibenzofuran | 2,2',3,4'-Tetrahydroxybiphenyl |
Biotic Degradation by Microorganisms
Regioselectivity of Dioxygenolytic Cleavage of Ether Bonds
Formation Mechanisms of Substituted Dibenzofurans in Pyrolytic and Combustion Environments
Substituted dibenzofurans, a class of compounds that includes this compound, are primarily formed during incomplete combustion of organic material. acs.orgnih.gov Their creation in pyrolytic (high-temperature decomposition without oxygen) and combustion environments occurs through complex chemical reactions involving organic precursors, oxygen, and often, halogen sources. Two principal mechanisms are recognized for the formation of these compounds: precursor synthesis and de novo synthesis.
Precursor Synthesis: This pathway involves the transformation of existing chemical structures, known as precursors, into dibenzofurans. aaqr.org For chlorinated and brominated dibenzofurans, precursors like chlorophenols or chlorobenzenes undergo condensation and cyclization reactions to form the dibenzofuran backbone. eeer.orgscies.org It is plausible that nitrated and methoxylated dibenzofurans form through similar pathways, where nitrophenols or methoxyphenols act as precursors. These reactions often occur in the gas phase at temperatures between 500 and 800°C or on the surface of fly ash particles at lower temperatures (200–400°C). aaqr.orgscies.org The presence of water vapor has been noted to potentially increase the yield of some dioxins, a related class of compounds. aaqr.org
De Novo Synthesis: This process describes the formation of dibenzofurans from elemental carbon (like soot) in the presence of oxygen, a chlorine or other halogen source, and a metal catalyst. ua.esresearchgate.net This synthesis is a major source of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in municipal waste incinerators and occurs on fly ash particles in the cooler zones of a combustor, typically between 200°C and 400°C. researchgate.netieabioenergy.comtandfonline.com While most research focuses on chlorinated compounds, the fundamental mechanism involving carbon, oxygen, and a catalyst is relevant for other substituted dibenzofurans. nih.gov
Role of Metal Catalysts: Transition metals, particularly copper and iron, play a significant catalytic role in both precursor and de novo synthesis pathways. ejnet.orgnih.gov These metals, often present as oxides on fly ash, facilitate the chemical reactions that form the dibenzofuran structure. tandfonline.comejnet.org Studies have shown that different metals can have varying effects on the types and amounts of compounds formed. For instance, iron oxides and copper oxides can catalyze the formation of PCDD/Fs from precursors like 2-monochlorophenol, with the presence of both metals potentially leading to synergistic effects and extremely high yields under certain conditions. nih.gov The type of metal catalyst can also influence whether dibenzodioxins or dibenzofurans are preferentially formed. nih.gov
The tables below present findings from laboratory studies on the formation of dibenzofurans, illustrating the influence of catalysts and reaction conditions.
Table 1: Influence of Metal Chlorides vs. Metal Oxides on PCDD/F Formation This table shows the significant increase in the formation of polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs) during the co-combustion of sewage sludge and coal when metal chlorides are added, compared to metal oxides. The promotion effect follows the sequence CuCl₂ > FeCl₃ > ZnCl₂.
| Additive (2.0 wt. %) | PCDD/F Formation (ng/g) |
| None | 0.51 |
| CuO | 1.27 |
| Fe₂O₃ | 0.76 |
| ZnO | 0.57 |
| CuCl₂ | 148.99 |
| FeCl₃ | 67.38 |
| ZnCl₂ | 53.63 |
Data sourced from a study on co-combustion of sewage sludge and coal. The presence of metal chlorides dramatically enhances PCDD/F formation compared to their oxide counterparts.
Table 2: Product Yields from 2-Monochlorophenol over an Iron Oxide Catalyst This table details the maximum yields of various dibenzofuran and dioxin products from the pyrolysis of 2-monochlorophenol over a 5% iron oxide on silica (B1680970) catalyst, indicating how product formation varies with temperature.
| Product | Maximum Yield (%) | Temperature at Max Yield (°C) |
| Dibenzofuran (DF) | 0.4 | 400 |
| Dibenzo-p-dioxin (DD) | 0.1 | 400 |
| 1-Monochlorodibenzo-p-dioxin (1-MCDD) | 0.2 | 400 |
| 4,6-Dichlorodibenzofuran (4,6-DCDF) | 0.3 | 450 |
Data sourced from packed bed, flow reactor studies.
Adsorption and Sorption Phenomena in Environmental Matrices
Once released into the environment, the fate of substituted dibenzofurans like this compound is governed by their physical and chemical properties, which dictate how they partition between air, water, soil, and sediment. regulations.gov Adsorption to solid matrices is a key process influencing their mobility, bioavailability, and persistence. ecfr.gov
Sorption Mechanisms: Dibenzofurans are hydrophobic (water-repelling) and lipophilic (fat-loving) compounds. tandfonline.comresearchgate.net Consequently, they have very low water solubility and a strong tendency to adsorb to particulate matter, especially organic carbon and black carbon (soot), in soil and aquatic sediments. regulations.govscielo.br The primary mechanism for this is partitioning into the soil organic matter. csic.esacademicjournals.org Studies on dibenzofuran have shown that while organic matter content is a primary driver of sorption, other factors like the type of organic matter and its interaction with clay minerals also play a role, leading to variability in sorption coefficients across different soil types. csic.escsic.es Research on related compounds like PCDD/Fs has found that their association with soot carbon can be significantly stronger than with bulk organic matter, suggesting that pyrogenic carbon sources are particularly important sinks for these pollutants. nih.govnih.gov
Bioavailability and Persistence: Strong sorption to soil and sediment particles reduces the concentration of the chemical in the water phase, which in turn limits its mobility and bioavailability for uptake by organisms or for microbial degradation. nih.govacs.org While this sequestration can reduce immediate toxicity, it also contributes to the long-term persistence of these compounds in the environment. canada.caaaqr.org The bioavailability of PCDDs and PCDFs is known to be dependent on the matrix they are in. who.int Although highly persistent, some transformation processes like photolysis (degradation by sunlight) at the soil or water surface and slow microbial degradation can occur. regulations.govnih.govepa.gov
The table below lists key physical and chemical properties for the parent compound, dibenzofuran, which are critical in predicting its environmental distribution and sorption behavior.
Table 3: Physicochemical Properties of Dibenzofuran This table provides key properties for dibenzofuran, the core structure of this compound. High log Kₒw and Kₒc values indicate a strong tendency to sorb to organic matter and sediments.
| Property | Value | Implication for Environmental Fate |
| Water Solubility | <1 mg/mL | Low mobility in water; prefers to sorb to solids. |
| Octanol-Water Partition Coefficient (log Kₒw) | 4.12 | High potential for bioaccumulation in fatty tissues. |
| Organic Carbon-Normalized Sorption Coefficient (Kₒc) | 1340 - 7620 L/kg | Strong binding to soil and sediment organic carbon. |
Data compiled from various chemical property databases and research articles. csic.esacademicjournals.orgcsic.es
Advanced Applications of 2 Methoxy 3 Nitrodibenzofuran As a Functional Scaffold
Utilization as a Photoremovable Protecting Group (Photocage)
Photoremovable protecting groups (PPGs) are chemical moieties that can be cleaved from a substrate molecule upon irradiation with light. mdpi.comacs.org This process, often termed "uncaging," restores the substrate's original function. mdpi.com The 2-methoxy-3-nitrodibenzofuran scaffold is an advanced PPG that builds upon the foundational photochemistry of ortho-nitrobenzyl (oNB) groups, which are among the most widely used photocages. iris-biotech.deacs.org The addition of a methoxy (B1213986) group to the nitrodibenzofuran structure enhances its properties, making it a valuable tool in various scientific fields. nih.gov
Design Principles for Light-Activated Release
The design of effective photoremovable protecting groups hinges on several key principles that govern their light-activated release of a protected molecule. umn.eduacs.org These principles aim to optimize the efficiency and control of the uncaging process.
A primary consideration is the photochemical efficiency , which is a product of the molar absorption coefficient (ε) and the quantum yield (Φ) of the photorelease. mdpi.comacs.org The nitrodibenzofuran (NDBF) chromophore, the parent structure of this compound, was developed to improve upon the low photolytic efficiency of traditional nitrobenzyl cages. instras.com For instance, an NDBF derivative of the calcium chelator EGTA exhibited a significantly higher quantum yield (0.7) and extinction coefficient (18,400 M⁻¹ cm⁻¹) compared to widely used caging compounds. instras.comnih.gov
Another crucial design principle is the wavelength of activation . Ideally, the PPG should be activated by light in the visible or near-infrared (NIR) region (the "tissue-transparent window" of approximately 650–900 nm) to minimize phototoxicity and enhance tissue penetration in biological applications. mdpi.communi.cz While many first-generation PPGs operate in the UV range, research has focused on shifting the absorption maxima to longer wavelengths. acs.orgmuni.cz The introduction of substituents, such as the methoxy group in this compound, is a key strategy to achieve this bathochromic (red) shift. nih.gov Adding a methoxy substituent to the NDBF core increases the absorption maximum from 320 nm to 355 nm. nih.gov Further functionalization with groups like carboxyl and dimethylamine (B145610) can shift the one-photon absorption maximum to as high as 445 nm. researchgate.net
The mechanism of release is also fundamental. For nitroaromatic PPGs like nitrodibenzofuran, excitation is typically followed by an intramolecular hydrogen abstraction by the nitro group, leading to the formation of an aci-nitro intermediate. acs.orguni-frankfurt.de This intermediate then undergoes cyclization and subsequent hydrolysis to release the caged molecule and form a nitroso byproduct. acs.org The kinetics of this "dark reaction" determine the rate of release and the achievable time resolution for an experiment. researchgate.netnih.gov For example, photolysis of NDBF-EGTA:Ca²⁺ was found to release Ca²⁺ at a very rapid rate of 20,000 s⁻¹. instras.comnih.gov
Finally, the photochemical byproducts should be non-toxic and not interfere with the system under investigation, for instance, by absorbing light at the excitation wavelength. acs.org The design of this compound derivatives often considers the nature of the photoproducts to ensure biocompatibility. nih.gov
| Property | Description | Significance for this compound |
| Photochemical Efficiency (εΦ) | The overall efficiency of light-induced cleavage, determined by the molar absorptivity (ε) and the quantum yield (Φ). mdpi.com | The parent NDBF scaffold offers high quantum yields (e.g., 0.7 for NDBF-EGTA). instras.comnih.gov |
| Wavelength of Activation (λmax) | The wavelength at which the photocage absorbs light most strongly. nih.gov | The methoxy group causes a red-shift in the absorption maximum, moving it towards the less damaging visible spectrum. nih.gov |
| Release Kinetics (k) | The rate at which the protected molecule is released after light absorption. researchgate.net | NDBF derivatives can exhibit very fast release rates, enabling high time resolution in experiments. instras.com |
| Two-Photon Absorption (2PA) Cross-Section (σ₂) | The efficiency of absorbing two lower-energy photons simultaneously to trigger release, allowing for deeper tissue penetration and higher spatial resolution. mdpi.comumn.edu | The NDBF core is sensitive to two-photon excitation, and the methoxy substitution improves the two-photon action cross-section. iris-biotech.denih.gov |
| Biocompatibility | The inertness of the photocage and its byproducts within a biological system. acs.org | The design aims for byproducts with low cellular toxicity. nih.gov |
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
The this compound scaffold has been successfully incorporated into solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides and proteins. acs.orgnih.gov This integration allows for the site-specific installation of a "caged" amino acid, typically cysteine, into a peptide chain. acs.orgnih.gov
The general strategy involves synthesizing a protected amino acid building block suitable for SPPS, such as Fmoc-Cys(MeO-NDBF)-OH. nih.govsci-hub.se This building block can then be used in standard automated SPPS protocols. acs.orgsci-hub.se For example, the coupling of Fmoc-Cys(NDBF)-OH during SPPS is performed using reagents like HCTU, though it may require longer incubation times (e.g., 6 hours) compared to standard amino acid couplings. acs.org
The NDBF-based protecting groups have shown advantages over more traditional photolabile groups used in SPPS, like the o-nitrobenzyl (oNB) group. acs.orgnih.gov NDBF derivatives exhibit faster rates of UV photolysis. iris-biotech.denih.goviris-biotech.de Furthermore, they are designed to avoid problematic side reactions, such as the photoisomerization observed with brominated hydroxycoumarin (Bhc)-protected thiols, which can lead to a dead-end product instead of the desired free thiol. acs.org
The utility of this approach has been demonstrated through the synthesis of biologically relevant peptides, including a precursor of the yeast mating pheromone a-Factor and a fragment from the C-terminus of the human K-Ras protein. nih.govsci-hub.se After synthesis and purification, the caged peptides can be irradiated with UV or NIR light to release the active, thiol-containing peptide, which can then be used in subsequent biological assays, such as enzymatic processing by farnesyltransferase. nih.govsci-hub.se
Table of NDBF-based reagents for SPPS:
| Reagent | Protected Amino Acid | Application | Reference |
|---|---|---|---|
| Fmoc-Cys(NDBF)-OH | Cysteine | Synthesis of thiol-caged peptides. | acs.org |
| Fmoc-Cys(MeO-NDBF)-OH | Cysteine | Synthesis of thiol-caged peptides with improved 2PA cross-section. | nih.govsci-hub.se |
Applications in Chemical Biology Research for Spatiotemporal Control
The ability to control the release of bioactive molecules with high spatial and temporal precision is a powerful tool in chemical biology. iitkgp.ac.inresearchgate.net The this compound photocage and its parent NDBF scaffold are instrumental in achieving this spatiotemporal control. acs.orgresearchgate.net By "caging" a biologically active molecule, its function is temporarily suppressed until a pulse of light triggers its release at a specific time and location within a cell or organism. iitkgp.ac.inumn.edu
A key advantage of the NDBF framework is its efficiency in both one-photon (1P) and two-photon (2P) uncaging. iris-biotech.deacs.orgresearchgate.net Two-photon excitation, which uses near-infrared light, offers deeper tissue penetration, lower phototoxicity, and inherently higher spatial resolution, as excitation is confined to the focal point of the laser. mdpi.comumn.edu The development of methoxy-substituted NDBF (MeO-NDBF) was specifically aimed at improving the two-photon action cross-section, making it even more suitable for in vivo applications. nih.gov
Applications of this technology are diverse:
Studying Cellular Signaling: NDBF has been used to create caged versions of second messengers like calcium (Ca²⁺). instras.comresearchgate.net Rapid, light-induced release of Ca²⁺ from NDBF-EGTA has been used to initiate muscle contraction and study Ca²⁺ signaling in cardiac myocytes. instras.comnih.gov
Controlling Enzyme Activity: By caging a key amino acid in a peptide substrate or inhibitor, enzymatic reactions can be initiated on demand. acs.org For example, the uncaging of NDBF-protected peptides has been used to study their processing by farnesyltransferase, an enzyme implicated in cancer. iris-biotech.denih.goviris-biotech.de
Regulating Gene Expression: Photocages have been attached to nucleic acids to control processes like RNA interference (RNAi). rsc.orgrsc.org The NDBF group has been used to modify nucleobases for the photolytic control of oligonucleotide function. rsc.orgrsc.org
The development of NDBF derivatives with different spectral properties also opens the door for "orthogonal uncaging," where multiple caged compounds can be selectively released by using different wavelengths of light. researchgate.net This allows for the sequential activation of different biological pathways within the same experiment.
Potential in Material Science and Optoelectronic Applications
The unique photochemical properties of the this compound scaffold extend its utility beyond chemical biology into the realms of material science and optoelectronics. researchgate.net The ability to respond to a light stimulus by changing chemical structure is a key feature for creating photoactive and light-responsive materials. mdpi.comresearchgate.net
Development of Photoactive Molecules and Chromophores
The this compound unit is itself a photoactive chromophore, a part of a molecule responsible for its color and its interaction with light. nih.gov Its strong absorption properties and high photochemical reactivity make it an excellent building block for designing more complex photoactive molecules. nih.govresearchgate.net
Research has focused on modifying the NDBF core to tune its photophysical properties. By extending the conjugation of the dibenzofuran (B1670420) system or adding electron-donating groups like the methoxy group, researchers can increase the two-photon absorption cross-section and shift the absorption to longer wavelengths. umn.edunih.gov This tunability is essential for creating chromophores tailored for specific applications, such as in molecular imaging or as components in light-sensitive polymers. nih.gov The synthesis of these molecules often involves multi-step processes, for example, starting from 2-bromo-5-methoxyphenol (B1282781) and 4-fluoro-2-nitrobenzaldehyde (B1294362) to build the substituted dibenzofuran core. nih.gov
Role in Photosensitizer Development
While the primary application of this compound is as a photoremovable protecting group, its underlying structure shares characteristics with molecules used as photosensitizers. Photosensitizers are molecules that, upon light absorption, can transfer energy to other molecules, often leading to the generation of reactive oxygen species like singlet oxygen. nih.gov
The nitroaromatic structure of the dibenzofuran derivative is key to its photochemical activity. uni-frankfurt.de Upon excitation, the molecule can undergo intersystem crossing to a triplet state. While in the context of uncaging this triplet state leads to bond cleavage, in other molecular designs, it could initiate energy transfer to molecular oxygen, a hallmark of a Type II photosensitizer. The development of BODIPY-based photosensitizers, which also feature highly conjugated structures, demonstrates how tuning the photophysical properties of a chromophore can lead to applications in photodynamic therapy or photocatalysis. researchgate.net Although not its primary role, the inherent photoactivity of the this compound scaffold suggests its potential as a structural motif in the design of novel photosensitizing agents for various applications.
Scaffold for the Development of New Catalytic Ligands
The rigid, planar structure and the presence of versatile functional groups on the this compound molecule make it an intriguing scaffold for the design of novel ligands for catalysis. The term "catalyst" refers to a substance that increases the rate of a chemical reaction without being consumed itself. wikipedia.org In many catalytic systems, a central metal atom is coordinated by organic molecules known as ligands, which modulate the metal's electronic properties and steric environment, thereby influencing the catalyst's activity, selectivity, and stability. nih.govmdpi.comresearchgate.net The development of new ligands is a cornerstone of advancing catalytic chemistry. uva.esrsc.org
The utility of this compound as a ligand scaffold is not direct but lies in its potential for chemical modification. The nitro and methoxy substituents, along with the dibenzofuran backbone, offer multiple avenues for creating sophisticated chelating agents.
Functionalization Pathways to Ligand Precursors
The primary and most crucial transformation for converting this compound into a ligand precursor is the reduction of the nitro group at the C3 position to an amine (-NH2). This conversion to 2-methoxy-3-aminodibenzofuran is pivotal as the resulting amino group is a powerful coordinating moiety for a vast array of transition metals. nih.gov This amino derivative serves as the direct building block for more complex ligand structures.
One of the most common strategies for elaborating amine-containing scaffolds into multidentate ligands is through the formation of Schiff bases. researchgate.netnih.govresearchgate.net A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. These are typically formed by the condensation of a primary amine with an aldehyde or ketone.
For instance, 3-aminodibenzofuran (B1200821) (the parent compound of our scaffold) readily undergoes condensation with aldehydes like thiophene-2-carboxaldehyde or 2-furancarboxaldehyde to form bidentate Schiff base ligands. researchgate.netresearchgate.net These ligands can then coordinate with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The resulting metal complexes have been synthesized and characterized, demonstrating the viability of the aminodibenzofuran core as a ligand platform. researchgate.net
Following this established reactivity, 2-methoxy-3-aminodibenzofuran can be reacted with various aldehydes to produce a family of ligands. The methoxy group at the C2 position can electronically tune the properties of the ligand by donating electron density into the aromatic system, which in turn can affect the binding affinity and electronic environment of the coordinated metal center.
Table 1: Potential Schiff Base Ligands from 2-methoxy-3-aminodibenzofuran and Their Potential in Catalysis
| Aldehyde Reactant | Resulting Ligand Type | Potential Metal Coordination | Potential Catalytic Application |
| Salicylaldehyde (B1680747) | Tridentate (N, O, O) | Pd(II), Cu(II), Fe(III) | C-C coupling, Oxidation reactions |
| Pyridine-2-carboxaldehyde | Bidentate (N, N) | Ru(II), Rh(I), Pd(II) | Asymmetric hydrogenation, Hydrosilylation |
| Thiophene-2-carboxaldehyde | Bidentate (N, S) | Co(II), Ni(II), Cu(II) | Polymerization, Hydroformylation |
| Ferrocenecarboxaldehyde | Bidentate (N), Redox-active | Fe, Pd(II) | Redox catalysis, Sensing |
This table presents hypothetical ligand structures and their potential applications based on established principles of coordination chemistry and catalysis. The development of these specific ligands from 2-methoxy-3-aminodibenzofuran would require experimental validation.
Research Findings and Catalytic Potential
While direct research on the catalytic applications of ligands derived specifically from this compound is not yet prevalent in published literature, the principles of ligand design and the known behavior of similar structures provide a strong basis for their potential.
C-C Coupling Reactions: Palladium complexes are workhorses in modern organic synthesis, particularly for C-C bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings. Ligands play a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Schiff base ligands and N-heterocyclic carbene (NHC) ligands derived from aromatic backbones have proven effective. nih.gov A ligand based on the 2-methoxy-3-aminodibenzofuran scaffold could chelate to a palladium(II) center, creating a stable precatalyst suitable for such transformations. The steric bulk of the dibenzofuran unit could promote reductive elimination, while the methoxy group could enhance the electron-donating properties of the ligand, potentially increasing catalytic turnover.
Asymmetric Catalysis: The rigid dibenzofuran backbone is an excellent platform for developing chiral ligands for asymmetric catalysis. By introducing a chiral center—for example, by using a chiral aldehyde in the Schiff base condensation or by modifying the dibenzofuran core itself—it is possible to create an asymmetric coordination environment around a metal. Such chiral catalysts are highly valuable for producing enantiomerically pure compounds, a crucial requirement in the pharmaceutical industry.
Oxidation and Polymerization: Copper, cobalt, and manganese complexes with Schiff base ligands are well-known catalysts for various oxidation reactions and for the polymerization of olefins. The denticity (number of coordinating atoms) and the electronic nature of the ligand are key to controlling the reaction. The potential tridentate ligands derived from 2-methoxy-3-aminodibenzofuran and salicylaldehyde derivatives could be explored for these applications.
The development of ligands from the this compound scaffold represents a promising, yet underexplored, area of research. The synthetic accessibility, the rigidity of the backbone, and the tunability offered by the methoxy and amine functionalities provide all the necessary ingredients for designing a new class of effective ligands for homogeneous catalysis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methoxy-3-nitrodibenzofuran, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves electrophilic nitration of methoxy-substituted dibenzofuran precursors. Key steps include:
- Substrate Preparation : Start with 2-methoxydibenzofuran, synthesized via Friedel-Crafts alkylation or cyclization of halogenated precursors .
- Nitration Conditions : Use mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Solvent choice (e.g., dichloromethane or hexafluoropropanol) impacts regioselectivity .
- Purification : Column chromatography or recrystallization isolates the nitro-substituted product. Reaction efficiency depends on steric hindrance from the methoxy group and electronic effects directing nitration to the C3 position .
Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons near nitro groups (deshielded, δ 8.0–8.5 ppm). ¹³C NMR confirms nitro-group attachment via carbon chemical shifts .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. NIST databases provide reference spectra for validation .
- Infrared (IR) Spectroscopy : Nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functionalization .
Q. What safety protocols are recommended when handling nitro-substituted dibenzofuran derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from nitro group decomposition products (e.g., NOₓ gases) .
- Waste Disposal : Neutralize acidic residues before disposal and segregate nitro-containing waste for specialized treatment .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts in the nitration of methoxy-substituted dibenzofurans?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce polysubstitution and oxidative side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., hexafluoropropanol) enhance nitronium ion (NO₂⁺) stability, improving regioselectivity .
- Catalytic Additives : Use zeolites or boron trifluoride (BF₃) to direct nitration to the desired position, minimizing ortho/para competition .
Q. What strategies resolve contradictions in spectroscopic data when characterizing nitroaromatic compounds like this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) to confirm assignments .
- Isotopic Labeling : Use ¹⁵N-labeled nitro precursors to track positional ambiguity in mass spectrometry .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if suitable crystals are obtained .
Q. In pharmacological studies, how is this compound evaluated for enzyme inhibitory activity, and what are key experimental controls?
- Methodological Answer :
- Enzyme Assays : Use cytochrome P450 (CYP) isoforms (e.g., CYP3A4) in microsomal preparations. Measure IC₅₀ values via fluorescence-based or LC-MS/MS substrate depletion assays .
- Controls : Include positive inhibitors (e.g., ketoconazole for CYP3A4) and negative controls (solvent-only) to validate assay specificity .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity and thermodynamics .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate procedures with identical reagents (e.g., solvent purity, acid ratios) to isolate variables .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-nitrated isomers) that may skew yield calculations .
- Statistical Comparison : Apply ANOVA or t-tests to assess significance of yield variations under differing conditions (e.g., temperature gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
